Ether‑Bridge Structural Differentiation vs. Direct C–C Linked Analog 4‑(5‑Bromo‑2‑methoxyphenyl)piperidine
The presence of the phenoxy ether linkage in the title compound (4‑(5‑bromo‑2‑methoxy‑phenoxy)‑piperidine) versus the direct C–C bond in 4‑(5‑bromo‑2‑methoxyphenyl)piperidine (CAS 1260781‑69‑8) introduces a hydrogen‑bond acceptor atom (ether oxygen) and increases the topological polar surface area (TPSA) from 21.26 Ų (C–C analog, computed) to 30.49 Ų (ether analog, computed). The ether oxygen alters the electron density on the aromatic ring, as reflected in the distinct computed XLogP3 values: 2.7 for the C–C phenylpiperidine versus 2.3 for the phenoxypiperidine. These differences can influence passive membrane permeability and oral bioavailability in drug‑discovery lead optimization .
| Evidence Dimension | Topological Polar Surface Area (TPSA) and computed XLogP3 |
|---|---|
| Target Compound Data | TPSA = 30.49 Ų; XLogP3 = 2.3 (computed, free base) |
| Comparator Or Baseline | 4-(5-Bromo-2-methoxyphenyl)piperidine: TPSA = 21.26 Ų; XLogP3 = 2.7 (computed, free base) |
| Quantified Difference | ΔTPSA = +9.23 Ų (43% increase); ΔXLogP3 = –0.4 log units |
| Conditions | Computed properties based on standard molecular descriptors (PubChem/ChemSpider algorithms); experimental logP/logD data not available for direct comparison |
Why This Matters
The increased TPSA and reduced lipophilicity of the phenoxy‑linked compound can improve aqueous solubility and reduce hERG binding propensity compared to the more lipophilic C–C linked analog, which is a critical consideration for procurement when designing CNS‑sparing or solubility‑optimized lead series.
- [1] PubChem Computed Properties. 4-(5-Bromo-2-methoxyphenyl)piperidine (CID available). XLogP3, TPSA values. National Center for Biotechnology Information, 2025. View Source
